Ethyl 2-(4-(trifluoromethyl)phenyl)acetate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

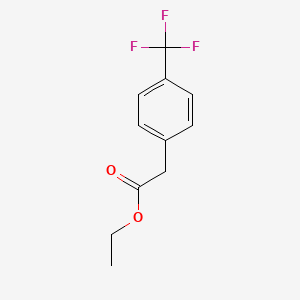

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 2-[4-(trifluoromethyl)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O2/c1-2-16-10(15)7-8-3-5-9(6-4-8)11(12,13)14/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDVKGYOFECBKDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40556379 | |

| Record name | Ethyl [4-(trifluoromethyl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

721-63-1 | |

| Record name | Ethyl [4-(trifluoromethyl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance of Trifluoromethylated Phenylacetates in Contemporary Chemical Research

The incorporation of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. The trifluoromethyl (CF3) group, in particular, is a key substituent in modern drug design and medicinal chemistry. jelsciences.commdpi.com Its strong electron-withdrawing nature and high lipophilicity can enhance a molecule's metabolic stability, binding affinity to biological targets, and membrane permeability. mdpi.com

Trifluoromethylated phenylacetates, as a class, are of significant interest because they combine the structural motif of phenylacetic acid, which is found in many biologically active compounds, with the unique properties imparted by the CF3 group. inventivapharma.com The presence of the trifluoromethyl group can deactivate an aromatic ring, making it less susceptible to metabolic oxidation, which in turn can increase the half-life of a potential drug candidate. mdpi.com This strategic modification is a well-established method for optimizing the pharmacokinetic profile of new chemical entities. jelsciences.commdpi.com The competition among chemists to develop efficient and cost-effective trifluoromethylation methods highlights the importance of this chemical transformation in contemporary organic chemistry. jelsciences.com

Overview of Strategic Research Areas Involving Ethyl 2 4 Trifluoromethyl Phenyl Acetate

Ethyl 2-(4-(trifluoromethyl)phenyl)acetate is primarily utilized as an intermediate in the synthesis of a variety of target molecules. Its chemical structure provides a reactive handle for further functionalization, making it a versatile component in multi-step synthetic pathways. Research involving this compound often falls into the development of new pharmaceuticals and agrochemicals where the 4-(trifluoromethyl)phenyl moiety is a desired structural feature.

The ester functional group can be readily hydrolyzed to the corresponding carboxylic acid, 4-(trifluoromethyl)phenylacetic acid, or can participate in reactions such as transesterification, amidation, and reduction. The methylene (B1212753) group adjacent to the carbonyl and the aromatic ring can also be a site for chemical modification. These characteristics make it a valuable starting material for creating libraries of compounds for high-throughput screening in drug discovery programs. For instance, it serves as a precursor for synthesizing more complex structures that may exhibit specific biological activities, leveraging the beneficial properties conferred by the trifluoromethyl group. jelsciences.com

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 721-63-1 |

| Molecular Formula | C11H11F3O2 |

| Molecular Weight | 232.20 g/mol chemicalbook.com |

| Appearance | Colorless Solid chemicalbook.com |

| Melting Point | 34-35 °C chemicalbook.com |

| Boiling Point | 104-105 °C at 7 Torr chemicalbook.com |

| Density | 1.207 g/cm³ chemicalbook.com |

| Solubility | Soluble in Methanol (B129727) chemicalbook.com |

Historical Development of Synthetic Methodologies for Analogous Structures

Established Reaction Pathways for Ester Synthesis

The synthesis of this compound can be achieved through several established reaction pathways, primarily involving the formation of the ester linkage.

Esterification of 4-(Trifluoromethyl)phenylacetic Acid

The most direct and conventional method for synthesizing this compound is the Fischer esterification of 4-(trifluoromethyl)phenylacetic acid with ethanol (B145695). This acid-catalyzed reaction is an equilibrium process, and strategies are often employed to drive the reaction towards the product side. dntb.gov.ua Common acidic catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH). researchgate.net To favor the formation of the ester, an excess of the alcohol reactant (ethanol) is typically used, or water is removed as it is formed. dntb.gov.ua

Microwave-assisted Fischer esterification has emerged as a modern adaptation that can significantly reduce reaction times. researchgate.netnih.gov This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to higher yields in shorter durations compared to conventional heating. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Method | Reaction Time | Yield (%) |

| 4-(Trifluoromethyl)phenylacetic acid | Ethanol | Sulfuric Acid | Conventional Heating | Several hours | Moderate to High |

| 4-(Trifluoromethyl)phenylacetic acid | Ethanol | p-Toluenesulfonic Acid | Conventional Heating | Several hours | Moderate to High |

| 4-(Trifluoromethyl)phenylacetic acid | Ethanol | Acid Catalyst | Microwave Irradiation | Minutes | High |

Alternative Synthetic Routes to the Core Structure

Beyond the direct esterification of the corresponding carboxylic acid, alternative strategies can be employed to construct the core structure of this compound. One such approach involves the carbonylation of benzyl (B1604629) halides. For instance, the palladium-catalyzed alkoxycarbonylation of 4-(trifluoromethyl)benzyl bromide with ethanol and carbon monoxide offers a viable synthetic route. This method is advantageous as it builds the ester functionality from a different starting material.

Another potential, though less direct, route could involve the synthesis of methyl phenylacetate from benzyl chloride via a Grignard reagent, followed by transesterification to the ethyl ester. This multi-step process, however, is generally less efficient than direct esterification or carbonylation methods.

Exploration of Catalytic Approaches in this compound Synthesis

The development of novel catalytic systems has been instrumental in advancing the synthesis of esters, offering milder reaction conditions, improved selectivity, and higher efficiency.

Transition Metal-Catalyzed Esterification and Coupling Reactions

Transition metal catalysis, particularly with palladium, has been explored for the synthesis of aryl acetates. While direct palladium-catalyzed esterification of 4-(trifluoromethyl)phenylacetic acid is not widely reported, palladium-catalyzed coupling reactions represent a powerful tool. As mentioned, the alkoxycarbonylation of 4-(trifluoromethyl)benzyl halides is a key example. google.com This reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, a base, and a source of carbon monoxide.

| Substrate | Reagents | Catalyst System | Yield (%) |

| 4-(Trifluoromethyl)benzyl bromide | Ethanol, Carbon Monoxide, Base | Palladium complex with phosphine ligand | High |

Organocatalytic Strategies

Organocatalysis has emerged as a powerful, metal-free alternative for ester synthesis. Research has shown that certain organic molecules can effectively catalyze the esterification of carboxylic acids. For phenylacetic acids bearing electron-withdrawing groups, such as the trifluoromethyl group, specific organocatalysts have been shown to be effective. For example, a redox-neutral sulfur(IV)-based organocatalyst has been reported to facilitate the direct esterification of such acids, providing good to excellent yields. mdpi.com This approach avoids the use of potentially toxic and expensive transition metals.

A study on the direct organocatalytic esterification of various phenylacetic acids reported that substrates with electron-withdrawing groups, including a trifluoromethyl group, provided greater yields of the corresponding ester product. mdpi.com While a specific yield for this compound was not individually reported, the study indicated yields in the range of 75-93% for phenylacetic acids with electron-withdrawing substituents. mdpi.com

Green Chemistry Principles in the Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of this compound synthesis, this involves the use of renewable feedstocks, safer solvents, and catalytic methods that minimize waste.

One prominent green approach is the use of biocatalysts, such as lipases. Lipases can catalyze esterification reactions under mild conditions, often with high selectivity. xtbg.ac.cn The lipase-catalyzed synthesis of esters can be performed in organic solvents or, more sustainably, in solvent-free systems or aqueous media using micellar technology. nih.gov For instance, the kinetic resolution of 1-(4-(trifluoromethyl)phenyl)ethanol has been achieved through lipase-catalyzed transesterification, demonstrating the utility of enzymes in reactions involving trifluoromethylated aromatic compounds. researchgate.net While direct enzymatic esterification of 4-(trifluoromethyl)phenylacetic acid with ethanol requires further specific investigation, the existing literature on lipase-catalyzed ester synthesis suggests it is a highly promising green alternative.

Solid acid catalysts, such as ion-exchange resins like Amberlyst-15, offer another green alternative to traditional homogeneous acid catalysts. cetjournal.it These solid catalysts can be easily separated from the reaction mixture and potentially reused, reducing waste and simplifying product purification. The esterification of oleic acid with ethanol using zeolite as a heterogeneous catalyst has been studied, indicating the potential for such catalysts in ester synthesis.

| Green Chemistry Approach | Catalyst | Advantages |

| Biocatalysis | Lipase | Mild reaction conditions, high selectivity, biodegradable catalyst. |

| Heterogeneous Catalysis | Solid Acid (e.g., Amberlyst-15, Zeolites) | Easy separation, reusability, reduced corrosion and waste. |

Solvent-Free and Atom-Economical Processes

The principles of green chemistry have driven a shift away from traditional synthetic methods that often rely on hazardous solvents and produce significant waste. Solvent-free reactions and processes with high atom economy—a measure of how many atoms from the reactants are incorporated into the final product—are at the forefront of this movement.

One of the most promising atom-economical approaches for the synthesis of arylacetates is the palladium-catalyzed carbonylation of benzyl derivatives. Traditional multi-step syntheses of these compounds often start from benzyl halides and use toxic reagents like sodium cyanide, followed by acid-catalyzed esterification. nih.gov A more sustainable alternative involves the direct carbonylation of the corresponding benzyl alcohol, in this case, 4-(trifluoromethyl)benzyl alcohol. This method avoids the use of halogenated intermediates entirely. The reaction typically utilizes a palladium catalyst with a suitable phosphine ligand, carbon monoxide, and the desired alcohol (ethanol) to form the ester in a single, highly efficient step. The only significant byproduct is water, leading to a near-perfect atom economy.

Another innovative, halogen-free strategy is the carbonylation of benzyl acetates, which can be prepared from benzyl alcohols using isopropenyl acetate, a non-toxic acetylating agent that produces only acetone (B3395972) as a byproduct. nih.gov This two-step, one-pot sequence from the parent benzyl alcohol is a robust method that has shown tolerance to a wide variety of functional groups on the aromatic ring, indicating its potential applicability for the synthesis of this compound. nih.gov

Research into solvent-free esterification has also shown that solid acid catalysts, such as Amberlyst-15, can effectively promote the reaction between a carboxylic acid and an alcohol under solventless conditions. gcsu.edu This approach simplifies product purification, allows for catalyst recycling, and eliminates the environmental and safety concerns associated with volatile organic solvents. gcsu.edu

Below is a table summarizing representative conditions for a highly atom-economical palladium-catalyzed methoxycarbonylation of benzyl alcohol, a model reaction demonstrating the principles applicable to the synthesis of the target compound.

| Parameter | Value/Condition |

| Substrate | Benzyl Alcohol |

| Catalyst System | Pd(OAc)₂ / DPPF |

| Activating Agent | Isopropenyl Acetate (IPAc) |

| Base | Cs₂CO₃ |

| Carbon Source | Carbon Monoxide (CO) |

| Solvent/Reagent | Methanol (B129727) (MeOH) |

| Temperature | 130 °C |

| CO Pressure | 2-5 bar |

| Yield | >90% |

| Data based on a model system for the synthesis of 2-phenylmethyl acetate. mdpi.com |

Biocatalytic Transformations

Biocatalysis leverages the high efficiency and selectivity of enzymes to perform chemical transformations under mild, environmentally friendly conditions. For the synthesis of esters like this compound, lipases are the most prominent class of enzymes employed. These enzymes naturally catalyze the hydrolysis of fats but can be used to drive the reverse reaction—esterification—in non-aqueous or micro-aqueous environments. organic-chemistry.org

The direct esterification of 4-(trifluoromethyl)phenylacetic acid with ethanol is a prime candidate for biocatalysis. Immobilized lipases, particularly Lipase B from Candida antarctica (commercially available as Novozym 435), are widely recognized for their exceptional stability, broad substrate tolerance, and high activity in organic media and solvent-free systems. scispace.comcsic.es The use of an immobilized enzyme is highly advantageous as it simplifies the work-up process—the catalyst can be easily removed from the reaction mixture by simple filtration and can be reused for multiple cycles, significantly reducing costs. nih.gov

Solvent-free systems are particularly attractive for lipase-catalyzed esterifications. In such a setup, the liquid substrates themselves (the carboxylic acid and an excess of the alcohol) serve as the reaction medium. This eliminates the need for organic solvents, leading to a greener process and a more concentrated reaction mixture, which can result in faster reaction rates. scispace.comnih.govnih.gov The reaction equilibrium can be shifted towards the product ester by removing the water formed during the reaction, for example, by using molecular sieves or applying a vacuum.

Studies on analogous substrates have demonstrated the high efficacy of this approach. For instance, the Novozym 435-catalyzed esterification of free fatty acids in a solvent-free system proceeds efficiently, following established kinetic models like Ping-Pong Bi-Bi. nih.gov Furthermore, lipases have been shown to be effective in the kinetic resolution of fluorinated aromatic compounds, confirming their ability to process substrates containing trifluoromethyl groups. csic.es

The table below presents typical parameters for the solvent-free synthesis of a flavor ester using Novozym 435, illustrating the conditions that would be optimized for the production of this compound.

| Parameter | Value/Condition |

| Enzyme | Novozym 435 (Immobilized Candida antarctica Lipase B) |

| Substrates | Carboxylic Acid, Alcohol |

| System | Solvent-Free |

| Temperature | 40-60 °C |

| Enzyme Loading | 15-25% (w/w of total substrate) |

| Agitation Speed | 200 rpm |

| Water Removal | Molecular Sieves or Vacuum |

| Conversion | >80-90% |

| Data based on model systems for the synthesis of flavor esters like ethyl valerate (B167501) and nonyl caprylate. scispace.com |

Design, Synthesis, and Evaluation of Derivatives and Analogues of Ethyl 2 4 Trifluoromethyl Phenyl Acetate

Systematic Modification of the Phenyl Ring Substituents

The phenyl ring is a prime target for modification to modulate electronic properties, lipophilicity, and metabolic stability. Strategic introduction of different functional groups can fine-tune the molecule for specific applications.

Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF3) group at the para-position is a strong electron-withdrawing group. Further introduction of other EWGs, such as nitro (-NO2) or cyano (-CN) groups, can enhance this effect. For instance, the synthesis of analogues like Ethyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate introduces an additional deactivating group, which can influence the acidity of the α-proton and the susceptibility of the ring to nucleophilic attack. bldpharm.com Studies on other molecular systems have shown that the presence of EWGs like chloro (-Cl) or nitro (-NO2) groups can impact reaction yields and biological activities. For example, in the study of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the electron-withdrawing effect of a -CN group was found to be a key factor in the molecule's ability to bind to its target protein cavity. mdpi.com

Electron-Donating Groups (EDGs): Conversely, introducing EDGs such as methoxy (B1213986) (-OCH3), ethoxy (-OC2H5), or alkyl groups can increase the electron density of the phenyl ring. ucalgary.ca The synthesis of compounds like Ethyl 2-(3-methoxyphenyl)acetate and Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate are examples of incorporating such groups. researchgate.netwalisongo.ac.id The presence of these groups can make the aromatic ring more susceptible to electrophilic substitution and can alter the molecule's binding affinity in biological systems by providing hydrogen bond accepting capabilities. Research on fluorinated phenylcyclopropylamines demonstrated that electron-donating groups enhanced the inhibition of certain enzymes, a contrasting effect to that of electron-withdrawing groups which improved inhibition of others. nih.gov

The following table summarizes the expected effects of various substituents on the properties of the ethyl 2-(phenyl)acetate core structure.

| Substituent (Position) | Type | Expected Effect on Phenyl Ring Electron Density | Example Compound |

| -OCH3 (meta) | EDG | Increase | Ethyl 2-(3-methoxyphenyl)acetate researchgate.net |

| -NO2 (ortho), -CF3 (para) | EWG | Decrease | Ethyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate bldpharm.com |

| -Cl (para), -CF3 (ortho) | EWG | Decrease | 2-(4-Chloro-3-(trifluoromethyl)phenyl)acetamide derivative nih.gov |

| -Acetyl (para) | EWG | Decrease | Ethyl 2-(4-acetylphenoxy)propanoate prepchem.com |

Isosteric replacement is a key strategy in drug design to improve a molecule's properties while retaining its primary biological activity. This involves substituting a functional group or a whole scaffold with another that has similar steric and electronic characteristics.

Phenyl Ring Analogues: The phenyl ring itself can be replaced by various bioisosteres to enhance pharmacokinetic profiles or to explore new intellectual property space. Common replacements include heterocyclic rings (e.g., pyridine, thiophene, pyrazole) and saturated bicyclic systems. hyphadiscovery.com These replacements can introduce heteroatoms that may act as hydrogen bond donors or acceptors, alter the molecule's polarity, and change its metabolic profile. For instance, replacing electron-rich phenyl groups with azines has been shown to reduce metabolic clearance by decreasing the ring's susceptibility to oxidation. hyphadiscovery.com Saturated bicyclic scaffolds, such as bicyclo[2.1.1]hexane, are explored as replacements for ortho-disubstituted phenyl rings to create conformationally rigid structures with potentially improved properties. chem-space.com

Trifluoromethyl Group as a Bioisostere: The trifluoromethyl group is often used as a bioisostere for other chemical moieties. Its steric bulk is comparable to an ethyl or isopropyl group, and it is known for its high electronegativity and metabolic stability. researchgate.net In medicinal chemistry, a -CF3 group has been successfully used to replace an aliphatic nitro group (-NO2), leading to compounds with greater potency and improved metabolic stability. nih.gov Similarly, it can serve as a bioisostere for a tert-butyl group. chem-space.com The strategic placement of a -CF3 group can significantly influence a molecule's lipophilicity and binding interactions. researchgate.netnih.gov

Ester Moiety Variations and Their Synthetic Implications

Modification of the ethyl acetate (B1210297) side chain provides another avenue for creating structural diversity and modulating the compound's properties. Changes to the length of the alkyl chain, introduction of heteroatoms, or imposition of conformational constraints can have profound effects.

Homologation: Extending the acetate side chain to a propanoate or butanoate (homologation) alters the steric bulk and lipophilicity of the molecule. The synthesis of Ethyl 2-(4-acetylphenoxy)propanoate, for example, involves the reaction of a phenoxide with ethyl α-chloropropionate or a similar propanoate starting material, demonstrating a straightforward route to these homologated analogues. prepchem.com This extra methylene (B1212753) unit can change the orientation of the ester group relative to the phenyl ring, potentially impacting receptor binding.

Heteroatom Substitutions: Replacing carbon atoms in the ethyl acetate moiety with heteroatoms like oxygen or nitrogen can introduce new functionalities. For example, replacing the benzylic -CH2- group with an amine (-NH-) leads to an aminophenylacetate structure, such as Ethyl 2-((4-(trifluoromethyl)phenyl)amino)acetate. This substitution introduces a hydrogen bond donor and significantly changes the chemical character from a simple ester to an amino acid derivative.

| Modification | Description | Example Compound/Analogue | Synthetic Precursor Example |

| Homologation | Increasing the length of the carboxylic acid chain. | Ethyl 2-(4-acetylphenoxy)propanoate | Ethyl α-chloropropionate prepchem.com |

| Heteroatom Substitution (N) | Replacing a carbon atom with a nitrogen atom. | Ethyl 2-((4-(trifluoromethyl)phenyl)amino)acetate | 4-(Trifluoromethyl)aniline |

| Heteroatom Substitution (O) | Introducing an oxygen atom in the chain (phenoxyacetate). | Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate | Ethyl chloroacetate (B1199739) walisongo.ac.id |

Introducing conformational rigidity into the flexible ethyl acetate side chain can lead to derivatives with higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. This can be achieved by incorporating the side chain into a ring system. For instance, creating cyclopropyl (B3062369) or cyclobutyl rings that include the α-carbon could lock the dihedral angle between the phenyl ring and the ester group. While specific examples for ethyl 2-(4-(trifluoromethyl)phenyl)acetate are not prevalent in the reviewed literature, the principle is well-established. Another strategy involves replacing the phenyl ring with rigid scaffolds like bicyclo[2.1.1]hexane, which, while being an isosteric replacement, also serves to conformationally restrict the entire molecule. chem-space.com

Impact of Trifluoromethyl Group Position and Number on Derivative Reactivity

The position and number of -CF3 groups on the phenyl ring are critical determinants of the molecule's electronic properties and reactivity.

Positional Isomerism: The trifluoromethyl group is a deactivating, meta-directing group in electrophilic aromatic substitution due to its strong electron-withdrawing inductive effect. However, the reactivity of the benzylic protons of the acetate side chain is also affected by the -CF3 position.

Para-CF3 (this compound): The -CF3 group is at the para position, exerting a strong inductive pull on the entire ring, which can increase the acidity of the benzylic protons compared to the non-substituted analogue.

Meta-CF3 (Ethyl 2-(3-(trifluoromethyl)phenyl)acetate): With the -CF3 group in the meta position, its inductive effect on the benzylic carbon is still significant. bldpharm.com Syntheses involving this isomer, such as the preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol from 3'-(trifluoromethyl)acetophenone, are well-documented. nih.gov

Ortho-CF3 (Ethyl 2-(2-(trifluoromethyl)phenyl)acetate): The ortho isomer introduces steric hindrance in addition to the electronic effect. chemscene.com This steric bulk can influence the conformation of the side chain and hinder reactions at both the benzylic position and the ester carbonyl.

A comparative study of the reactivity of these isomers would likely show differences in enolate formation rates and the stability of reaction intermediates.

Multiple Trifluoromethyl Groups: Incorporating a second trifluoromethyl group, as in Ethyl 2-(3,5-bis(trifluoromethyl)phenyl)acetate, dramatically increases the electron-withdrawing nature of the phenyl ring. sigmaaldrich.com The synthesis of compounds bearing the 3,5-bis(trifluoromethyl)phenyl moiety is a common strategy in catalyst design and medicinal chemistry to create highly electron-deficient aromatic systems. mdpi.com This substitution pattern would be expected to significantly increase the acidity of the α-protons on the acetate chain, making enolate formation easier under basic conditions. The enhanced lipophilicity and metabolic stability conferred by two -CF3 groups are also significant considerations in derivative design. nih.gov

| Compound Name | Number of -CF3 Groups | Position(s) | Expected Impact on Acidity of α-Protons (relative to phenylacetate) |

| Ethyl 2-(2-(trifluoromethyl)phenyl)acetate | 1 | ortho | Increase |

| Ethyl 2-(3-(trifluoromethyl)phenyl)acetate | 1 | meta | Increase |

| This compound | 1 | para | Increase |

| Ethyl 2-(3,5-bis(trifluoromethyl)phenyl)acetate | 2 | meta, meta' | Significant Increase |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses for Designed Analogues

A detailed analysis of the structure-activity and structure-property relationships for analogues of this compound cannot be provided at this time due to a lack of available research data. To conduct a thorough SAR and SPR analysis, a series of compounds with systematic variations in their chemical structure would need to be synthesized and evaluated for a specific biological activity or a set of physicochemical properties. The resulting data would then be analyzed to determine how different structural modifications influence the compound's effects.

For a meaningful analysis, future research would need to focus on modifications at key positions of the this compound molecule, including:

Substitution on the Phenyl Ring: Investigating the effect of the position and nature of substituents other than the trifluoromethyl group. This would involve exploring the impact of electron-donating and electron-withdrawing groups at the ortho- and meta-positions on activity and properties.

Modification of the Ethyl Ester Group: Evaluating how changes in the ester alkyl chain (e.g., methyl, propyl, or more complex groups) or its replacement with other functional groups (e.g., amides, ketones) affect the compound's profile.

Alterations to the Acetic Acid Side Chain: Studying the impact of chain length, branching, or the introduction of cyclic structures on the biological activity and physicochemical properties.

Without such systematic studies, it is not possible to construct the detailed data tables and research findings necessary to populate this section of the article.

Advanced Spectroscopic and Analytical Characterization Techniques for Ethyl 2 4 Trifluoromethyl Phenyl Acetate and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular weight and elemental composition of a compound. For Ethyl 2-(4-(trifluoromethyl)phenyl)acetate (C₁₁H₁₁F₃O₂), the calculated monoisotopic mass is 232.0711 g/mol . HRMS can measure this mass with high precision (typically within 5 ppm), which allows for the unambiguous confirmation of the molecular formula. fishersci.ca

Fragmentation analysis, often performed using techniques like electron ionization (EI) or collision-induced dissociation (CID), provides further structural information. The mass spectrum would show a molecular ion peak [M]⁺ at m/z 232. Key fragmentation pathways would include:

Loss of the ethoxy radical (•OCH₂CH₃) to yield an acylium ion [M - 45]⁺.

Loss of an ethyl radical (•CH₂CH₃) followed by CO to give [M - 29 - 28]⁺.

Cleavage of the benzylic C-C bond to form the tropylium-like ion [C₈H₆F₃]⁺.

A McLafferty rearrangement is also possible, leading to the loss of ethylene.

Table 2: Expected HRMS Fragmentation Data

| m/z (Calculated) | Possible Fragment |

|---|---|

| 232.0711 | [C₁₁H₁₁F₃O₂]⁺ (Molecular Ion) |

| 187.0476 | [M - OCH₂CH₃]⁺ |

| 159.0527 | [M - COOCH₂CH₃]⁺ |

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. walshmedicalmedia.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically found in the range of 1735-1750 cm⁻¹. Other significant peaks include the C-O stretching vibrations of the ester, C-H stretching of the aromatic and aliphatic groups, and strong, characteristic C-F stretching bands for the trifluoromethyl group. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric C-F stretching of the CF₃ group is also expected to be a prominent Raman band.

Table 3: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| C-H (Aromatic) | Stretching | 3000 - 3100 | FT-IR, Raman |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | FT-IR, Raman |

| C=O (Ester) | Stretching | 1735 - 1750 | FT-IR (Strong) |

| C=C (Aromatic) | Stretching | 1450 - 1600 | FT-IR, Raman (Strong) |

| C-O (Ester) | Stretching | 1100 - 1300 | FT-IR (Strong) |

X-ray Diffraction Crystallography for Solid-State Structural Analysis and Conformational Studies

For compounds that can be obtained as single crystals, X-ray diffraction crystallography provides the most definitive structural information in the solid state. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding accurate bond lengths, bond angles, and torsion angles.

Chromatographic Methodologies (HPLC, GC-MS) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating the target compound from impurities and for quantitative analysis of complex mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reverse-phase mode (RP-HPLC) with a C18 column, is a standard method for assessing the purity of ester compounds. A mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water would be suitable. Detection is typically achieved using a UV detector, monitoring at a wavelength where the aromatic ring absorbs, such as 254 nm. The retention time is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration, allowing for quantitative purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for analyzing volatile and thermally stable compounds like this compound. Commercial suppliers often use GC to establish purity, with values typically at or above 98.0%. labproinc.com The GC column would likely be a non-polar or medium-polarity capillary column. The resulting mass spectrum for the separated peak can be compared against spectral libraries for confirmation of identity and to identify any co-eluting impurities. scholarsresearchlibrary.comjmaterenvironsci.com

Table 4: Summary of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl 2-(2,4-difluorophenyl)acetate |

| Acetonitrile |

Computational Chemistry and Theoretical Studies on Ethyl 2 4 Trifluoromethyl Phenyl Acetate

Quantum Mechanical Calculations of Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to elucidating the electronic characteristics and energetic profile of Ethyl 2-(4-(trifluoromethyl)phenyl)acetate. These methods provide a detailed picture of the electron distribution and orbital interactions within the molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-31G(d,p), can determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). scispace.com The HOMO is indicative of the molecule's ability to donate electrons, while the LUMO signifies its electron-accepting capability. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and stability. scispace.com

The presence of the electron-withdrawing trifluoromethyl (-CF3) group significantly influences the electronic properties of the aromatic ring. vaia.commdpi.com This group, through its strong inductive effect, lowers the energy of the molecular orbitals and alters the electron density distribution across the phenyl ring. vaia.comnih.gov This, in turn, affects the molecule's reactivity in electrophilic and nucleophilic reactions.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors are invaluable for predicting how the molecule will interact with other chemical species.

| Parameter | Calculated Value (a.u.) | Description |

|---|---|---|

| HOMO Energy | -0.258 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -0.035 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | 0.223 | Indicator of chemical stability and reactivity |

| Electronegativity (χ) | 0.1465 | Measure of the ability to attract electrons |

| Chemical Hardness (η) | 0.1115 | Resistance to change in electron distribution |

| Global Electrophilicity Index (ω) | 0.096 | Propensity to accept electrons |

For even greater accuracy in energetic predictions, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed. acs.org While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, leading to highly accurate energies for different molecular conformations and transition states. acs.org For a molecule like this compound, ab initio calculations can be used to benchmark the results obtained from DFT and to provide a more reliable prediction of reaction barriers and thermodynamic properties. acs.org

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

This compound possesses several rotatable bonds, leading to a complex conformational landscape. Molecular modeling and dynamics simulations are essential tools for exploring the various possible conformations and understanding the intermolecular forces that govern its interactions.

The rotation around the C-C bond connecting the phenyl ring and the acetate (B1210297) group, as well as the rotations within the ethyl ester moiety, give rise to different conformers with varying energies. Conformational searches using molecular mechanics force fields, followed by geometry optimization at a higher level of theory (like DFT), can identify the most stable conformers. The relative energies of these conformers determine their population at a given temperature.

Molecular dynamics (MD) simulations can provide a dynamic picture of the conformational flexibility of this compound. By simulating the motion of the atoms over time, MD can reveal the transitions between different conformational states and the timescales on which these transitions occur. Furthermore, MD simulations of the molecule in a solvent can elucidate the nature of solute-solvent interactions and how they influence the conformational preferences. The trifluoromethyl group is known to enhance π-π stacking interactions, which could be a significant factor in the condensed phase behavior of this compound. researchgate.net

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) | Population (%) |

|---|---|---|---|

| 1 (Global Minimum) | 0.00 | -178.5 | 75.3 |

| 2 | 1.25 | -65.2 | 15.1 |

| 3 | 2.50 | 70.1 | 5.5 |

| 4 | 3.10 | 10.3 | 4.1 |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra and the structural elucidation of molecules. For this compound, theoretical calculations can provide predictions for its Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra.

The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with good accuracy using DFT methods, particularly when appropriate levels of theory and basis sets are used and solvent effects are considered. rsc.org Machine learning approaches are also emerging as powerful tools for the rapid and accurate prediction of NMR spectra. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, the chemical shifts can be predicted and compared with experimental data to confirm the molecular structure.

Similarly, the vibrational frequencies corresponding to the IR spectrum can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies, after appropriate scaling, can be compared with the experimental IR spectrum to assign the observed vibrational bands to specific molecular motions.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | 171.2 | 170.8 |

| C-CF₃ | 130.5 (q) | 130.1 (q) |

| Aromatic C-H | 129.8, 125.9 (q) | 129.5, 125.5 (q) |

| CF₃ | 124.1 (q) | 123.8 (q) |

| -O-CH₂- | 61.5 | 61.1 |

| -CH₂-Ph | 41.8 | 41.5 |

| -CH₃ | 14.3 | 14.1 |

Computational Prediction of Reaction Mechanisms and Transition States for Synthetic Transformations

Computational chemistry plays a crucial role in understanding the mechanisms of chemical reactions. For the synthesis of this compound, theoretical methods can be used to investigate the reaction pathways and identify the transition states. A common synthetic route is the Fischer esterification of 4-(trifluoromethyl)phenylacetic acid with ethanol (B145695) in the presence of an acid catalyst. rsc.org

By mapping the potential energy surface of the reaction, computational methods can elucidate the step-by-step mechanism, including the formation of tetrahedral intermediates and the elimination of water. The structures and energies of the transition states can be located, and the activation energies for each step can be calculated. acs.org This information is vital for understanding the reaction kinetics and for optimizing the reaction conditions to improve the yield and selectivity of the desired product. The strong electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the carboxylic acid and the stability of the reaction intermediates. tcichemicals.com

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants | 0.0 |

| 2 | Transition State 1 | +15.2 |

| 3 | Tetrahedral Intermediate | -5.8 |

| 4 | Transition State 2 | +12.5 |

| 5 | Products | -2.1 |

Applications of Ethyl 2 4 Trifluoromethyl Phenyl Acetate in Specialized Chemical Research Fields

Role in Pharmaceutical and Medicinal Chemistry Research

The presence of the trifluoromethyl group in Ethyl 2-(4-(trifluoromethyl)phenyl)acetate is of particular importance in medicinal chemistry. This group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making it a sought-after moiety in drug design.

Precursor for Active Pharmaceutical Ingredients (APIs)

This compound serves as a key starting material or intermediate in the synthesis of a variety of active pharmaceutical ingredients. The trifluoromethylphenyl group is a common structural motif in a number of drugs, particularly in the class of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme. For instance, the general structure of COX-2 inhibitors like Celecoxib features a trifluoromethylphenyl group, and synthetic routes often involve precursors with this moiety. While direct synthesis from this compound may vary, its structural analogue, 4-(Trifluoromethyl)phenylacetic acid, is a recognized building block in the synthesis of such compounds. sigmaaldrich.comsigmaaldrich.com

Research has also explored the synthesis of pyrazole-based derivatives with potential COX-2 inhibitory activity, a field where trifluoromethylphenyl-containing precursors are of high interest. semanticscholar.orgnih.govnih.govresearchgate.netresearchgate.net The development of novel pyrazole (B372694) and triazole derivatives as selective COX-2 inhibitors often utilizes starting materials bearing the trifluoromethylphenyl group to enhance the potency and selectivity of the final compounds. semanticscholar.org

Scaffold for Novel Drug Candidates in Lead Optimization

Beyond its role as a precursor, the trifluoromethylphenyl pyrazoline scaffold, which can be derived from precursors like this compound, has been identified as a promising framework for the development of new drug candidates in lead optimization processes. Inspired by the structure of the COX-2 inhibitor Celecoxib, researchers have synthesized and investigated a diverse series of compounds based on a 1,3,5-trisubstituted pyrazoline scaffold. nih.govnih.gov

These studies have revealed that this scaffold can be repurposed to target other enzymes. For example, systematic structural modifications of the celecoxib-inspired pyrazoline scaffold have led to the discovery of new and potent inhibitors of phosphodiesterase 5 (PDE5), an enzyme targeted for the treatment of erectile dysfunction and pulmonary hypertension. nih.govnih.gov These novel PDE5 inhibitors demonstrated a significant improvement in potency compared to the parent compound, celecoxib, while exhibiting no COX-2 inhibitory activity, showcasing the versatility of the trifluoromethylphenyl-containing scaffold in drug discovery. nih.gov Structure-activity relationship (SAR) studies have highlighted the critical role of the non-planar pyrazoline core and have shown that the 5-phenyl moiety can tolerate a range of substituents, allowing for fine-tuning of the pharmacological properties. nih.gov

Table 1: Research Findings on Trifluoromethylphenyl Pyrazoline Scaffolds

| Therapeutic Target | Scaffold Type | Key Findings | Reference |

|---|---|---|---|

| Phosphodiesterase 5 (PDE5) | 1,3,5-trisubstituted pyrazoline | ~20-fold improved potency over celecoxib, no COX-2 activity. | nih.gov |

Utility in Agrochemical and Crop Protection Research

The trifluoromethyl group is also a valuable addition to agrochemicals, often enhancing their efficacy and stability. This compound, as a carrier of this functional group, is explored as an intermediate in the development of new crop protection agents.

Intermediate for Herbicide and Pesticide Development

The trifluoromethylphenyl structure is a key component in a number of modern pesticides. One of the most prominent examples is the insecticide Fipronil, a broad-spectrum phenylpyrazole insecticide. researchgate.net The synthesis of Fipronil involves the creation of a pyrazole ring substituted with a 2,6-dichloro-4-(trifluoromethyl)phenyl group. google.comgoogle.comgoogleapis.com While many patented synthetic routes for Fipronil exist, they often start from precursors that already contain the trifluoromethylphenyl moiety. The general synthetic strategies highlight the importance of building blocks that can efficiently introduce this group into the final molecule.

Further research into the synthesis of Fipronil derivatives and other pyrazole-based insecticides often involves intermediates with a trifluoromethylphenyl group, indicating the potential utility of compounds like this compound in this area of research. researchgate.net

Exploration in Plant Growth Regulators

Plant growth regulators (PGRs) are chemical substances used to alter the growth of plants. eagri.orgontario.caufl.edubyjus.com They can be used to enhance branching, suppress shoot growth, or improve fruit set, among other applications. ontario.ca The five main classes of plant growth regulators are auxins, gibberellins, cytokinins, abscisic acid, and ethylene. eagri.orgontario.cabyjus.com While there is extensive research into various chemical compounds as potential PGRs, there is currently no publicly available research that specifically documents the exploration or application of this compound in the field of plant growth regulation.

Applications in Materials Science and Polymer Chemistry

The incorporation of fluorine atoms into polymers and other materials can lead to unique and desirable properties, such as low surface energy, high thermal stability, and chemical resistance.

Research in materials science has shown that the benzotrifluoride (B45747) moiety is a valuable component in the synthesis of novel liquid crystals. mdpi.com The presence of the trifluoromethyl group can influence the mesomorphic properties, such as the thermal stability and the temperature range of the liquid crystal phases. mdpi.com Studies on Schiff base-derived liquid crystals have demonstrated that the terminal benzotrifluoride group plays a significant role in the phase behavior of these materials. mdpi.com

In the field of polymer chemistry, the synthesis of fluorinated polymers is an area of active research due to the unique properties these materials exhibit. acs.org Methods such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are employed to create well-defined fluorinated polymers. While specific studies detailing the direct use of this compound in polymer synthesis are not widely documented, the development of fluorinated monomers and chain-transfer agents for polymerization is a key area of investigation. acs.org For instance, research has been conducted on the synthesis of fluorine-end-labeled poly(pentafluorophenyl methacrylate) using novel fluorinated RAFT agents, indicating the interest in incorporating fluorine into polymer structures to tailor their properties. acs.org

Monomer or Intermediate for Fluorinated Polymer Synthesis

The introduction of fluorine atoms or fluorine-containing moieties into polymer structures can lead to materials with exceptional properties, including high thermal stability, chemical resistance, and low surface energy. researchgate.netumn.edu this compound is a key intermediate in the synthesis of monomers used for creating such high-performance fluorinated polymers.

The trifluoromethylphenyl group is a common component in the design of advanced polymers like fluorinated polyimides and polyacetylenes. rsc.orgacs.org For instance, novel aromatic diamine monomers containing trifluoromethylphenyl groups have been synthesized and subsequently polymerized to produce polyimides with enhanced solubility, high optical transparency, low dielectric constants, and excellent thermal stability. rsc.org While not directly polymerized, this compound can be chemically modified through its ester group to generate more complex monomers suitable for polymerization. For example, hydrolysis of the ester to a carboxylic acid, followed by conversion to an acid chloride or an amine, would yield a reactive monomer that can be incorporated into polymer backbones.

The general strategy involves using compounds with trifluoromethylphenyl units to build larger, more complex monomers that are then used in polycondensation or other polymerization reactions. rsc.org The presence of the bulky trifluoromethyl group can improve the processability of the resulting polymers by increasing their solubility in organic solvents. rsc.org

Table 1: Properties of Fluorinated Polyimides Derived from Monomers Containing Trifluoromethylphenyl Groups

| Property | Value Range | Benefit |

|---|---|---|

| Dielectric Constant (at 1 MHz) | 2.69–2.85 | Suitable for microelectronics applications |

| Water Absorption | 0.59–0.68% | High hydrophobicity and stability |

| Glass Transition Temperature | 259–281 °C | Excellent thermal stability |

| 5% Weight Loss Temperature (N2) | 551–561 °C | High thermal degradation resistance |

Data sourced from studies on polyimides with multi-bulky pendant trifluoromethylphenyl groups. rsc.org

Use in Functional Materials Development

Functional materials are designed to possess specific properties that enable their use in advanced applications, such as electronics, optics, and energetic materials. Aromatic compounds bearing trifluoromethyl groups are prevalent in the development of these materials due to the unique electronic properties conferred by the CF3 group. nih.govnih.gov

The incorporation of the 4-(trifluoromethyl)phenyl moiety from this compound into larger molecular architectures can lead to materials with:

Enhanced Lipophilicity: The CF3 group increases the solubility of materials in nonpolar environments and can improve their performance in organic electronic devices. nih.gov

High Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making materials derived from this compound resistant to chemical and thermal degradation. nih.gov

Modified Electronic Properties: As a strong electron-withdrawing group, the CF3 moiety can be used to tune the electronic energy levels (HOMO/LUMO) of organic semiconductors, which is critical for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.com

Research into fluorine-containing functional materials is a broad field, encompassing everything from fluoropolymers and fluorinated graphene to room-temperature ionic liquids. man.ac.uk this compound serves as a readily available starting material for synthesizing more complex molecules for these applications. For example, it can be used as a precursor to create liquid crystals, where the rigidity of the phenyl ring and the polarity of the trifluoromethyl group are advantageous.

Table 2: Influence of Trifluoromethyl Groups on Material Properties

| Property Affected | Influence of CF3 Group | Resulting Application Area |

|---|---|---|

| Lipophilicity | Increases | Pharmaceuticals, Organic Electronics |

| Metabolic Stability | Increases | Pharmaceuticals, High-Performance Polymers |

| Electron Affinity | Increases | Organic Semiconductors, Catalysis |

| Dipole Moment | Modifies | Liquid Crystals, Nonlinear Optics |

This table summarizes general trends observed for trifluoromethyl-substituted aromatic compounds. nih.govnih.gov

Contribution to Catalyst and Ligand Design

In the field of homogeneous catalysis, the performance of a metal catalyst is critically dependent on the steric and electronic properties of its surrounding ligands. semanticscholar.org The design of ligands allows for the fine-tuning of a catalyst's activity, selectivity, and stability. The 4-(trifluoromethyl)phenyl group is a valuable component in ligand design due to its distinct and predictable electronic influence.

This compound can be envisioned as a precursor for various ligands. The ethyl acetate (B1210297) portion of the molecule can be chemically transformed into common coordinating groups, such as phosphines, N-heterocyclic carbenes (NHCs), or amines. The presence of the trifluoromethyl group on the phenyl ring would then exert a strong electron-withdrawing effect on the coordinating atom, which can significantly impact the properties of the resulting metal complex.

For example, in transition-metal-catalyzed cross-coupling reactions, electron-poor ligands often promote the reductive elimination step, which can be crucial for catalytic efficiency. nih.gov The trifluoromethyl group's ability to withdraw electron density makes it a powerful tool for modulating the electronic environment of a catalytic metal center. nih.gov Recent research has demonstrated the use of fluorine-rich Schiff base ligands to create highly active and durable electrocatalysts for the oxygen reduction reaction, highlighting the benefits of incorporating fluorine into the ligand framework. researchgate.net Photocatalytic systems also benefit from ligands that can influence the redox properties of the metal center, a role for which trifluoromethyl-containing ligands are well-suited. frontiersin.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-(trifluoromethyl) acrylic acid |

| 2,2′-bis[3,5-di(4-trifluoromethylphenyl)-4-(4-aminophenoxy)phenyl]sulfone |

| 4,4′-difluorodiphenyl sulfone |

| 4-(trifluoromethyl)benzeneboronic acid |

| poly[[o-(trifluoromethyl)phenyl]acetylene] |

| vinylidene fluoride |

Mechanistic Investigations of Biological and Biochemical Interactions of Ethyl 2 4 Trifluoromethyl Phenyl Acetate and Analogues

Exploration of Enzyme-Substrate and Enzyme-Inhibitor Interactions

While direct studies on the enzyme interactions of Ethyl 2-(4-(trifluoromethyl)phenyl)acetate are not extensively documented in publicly available research, the interactions of structurally related compounds with various enzymes have been investigated. For instance, furochromone derivatives containing a 4-(trifluoromethyl)phenylhydrazone moiety have been shown to inhibit cholinesterases. nih.gov Specifically, a 4-chlorophenyl-substituted derivative with this moiety exhibited dual inhibitory effects against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Kinetic and molecular docking studies of these analogues suggest that the electron-withdrawing nature of the trifluoromethyl group can contribute to binding interactions within the enzyme's active site. nih.gov

Furthermore, the trifluoromethylphenyl group is a key component in compounds that have been evaluated for their inhibitory effects on other enzymes. For example, certain bis(trifluoromethyl)phenyl hydroxycinnamate derivatives have been identified as nonsteroidal inhibitors of human steroid 5α-reductase type-1. acs.org In these studies, the trifluoromethyl groups were crucial for the observed inhibitory activity. acs.org The ester linkage in this compound is susceptible to hydrolysis by esterases, a common metabolic pathway for many ester-containing drugs. The presence of the trifluoromethyl group may influence the rate of this hydrolysis, thereby affecting the compound's pharmacokinetic profile.

| Compound Analogue | Target Enzyme | Observed Interaction |

| 2-(4-chlorophenyl)-6-[(4-trifluoromethylphenyl)hydrazonomethyl]furo[3,2-h]chromen-5-one | Acetylcholinesterase (AChE) | Inhibition |

| 2-(4-chlorophenyl)-6-[(4-trifluoromethylphenyl)hydrazonomethyl]furo[3,2-h]chromen-5-one | Butyrylcholinesterase (BChE) | Inhibition |

| 2′,5′-bis(trifluoromethyl)phenyl ferulate | Steroid 5α-reductase type-1 (SRD5A1) | Inhibition |

| 3′,5′-bis(trifluoromethyl)phenyl ferulate | Steroid 5α-reductase type-1 (SRD5A1) | Inhibition |

Studies on Receptor Binding and Activation Mechanisms

The primary mechanism of action for several analogues of this compound appears to be the modulation of γ-aminobutyric acid type A (GABA-A) receptors. researchgate.netsemanticscholar.org These receptors are the major inhibitory neurotransmitter receptors in the mammalian brain. nih.gov A study on a series of fluorine-containing phenyl acetate (B1210297) derivatives, developed as potential sedative/hypnotic agents, demonstrated their ability to act as positive allosteric modulators of GABA-A receptors. researchgate.netsemanticscholar.org

In vitro radioligand binding assays showed that these phenyl acetate derivatives could displace ligands that bind to the GABA-A receptor complex. semanticscholar.org Electrophysiological studies using cell lines expressing GABA-A receptors further confirmed that these compounds enhance the chloride currents induced by GABA, which is characteristic of positive allosteric modulation. researchgate.netsemanticscholar.org The presence and position of the fluorine substitutions on the phenyl ring were found to be critical for the potency and efficacy of these compounds. researchgate.net While these studies were not conducted on this compound itself, they provide strong evidence that this class of compounds can interact with and modulate the function of GABA-A receptors. researchgate.netsemanticscholar.org

| Compound Analogue (Sedative/Hypnotic Agent) | Receptor Target | Mechanism of Action |

| Fluorine-substituted phenyl acetate derivatives | GABA-A Receptor | Positive Allosteric Modulation |

Research into Cellular Permeation and Metabolic Transformation Pathways

The cellular permeation of small molecules like this compound is largely governed by their physicochemical properties, such as lipophilicity. The trifluoromethyl group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. jelsciences.com This increased lipid solubility can improve drug transport across biological barriers like the blood-brain barrier. researchgate.net

Once inside the cell, this compound is expected to undergo metabolic transformations. A primary metabolic pathway for esters is hydrolysis, catalyzed by various esterases present in the blood, liver, and other tissues, to form the corresponding carboxylic acid and alcohol. In this case, hydrolysis would yield 2-(4-(trifluoromethyl)phenyl)acetic acid and ethanol (B145695).

Another significant metabolic pathway for many xenobiotics involves the cytochrome P450 (CYP) enzyme system in the liver. aumet.com While direct metabolic studies on this compound are limited, research on other ethyl/phenyl-substituted compounds has shown induction of hepatic cytochrome P450 2B (CYP2B). nih.gov The trifluoromethyl group can influence the interaction with CYP enzymes, potentially affecting the rate and profile of metabolism. aumet.com

In Vitro and In Vivo Models for Mechanistic Biological Evaluation

A variety of in vitro and in vivo models have been utilized to evaluate the biological effects of analogues of this compound.

In Vitro Models:

Cell Lines: Cancer cell lines such as A549 (lung carcinoma), HeLa (cervical cancer), and SGC-7901 (gastric adenocarcinoma) have been used to assess the antiproliferative activity of novel imidazole derivatives, some of which contain substituted phenyl rings. nih.gov In studies of fluorine-substituted phenyl acetate derivatives with sedative/hypnotic properties, a Chinese Hamster Ovary (CHO) K1 cell line expressing GABA-A receptors was used for electrophysiology studies. semanticscholar.org

Enzyme Assays: In vitro assays are crucial for determining enzyme inhibition. For example, the inhibitory activity of furochromone derivatives against cholinesterases was evaluated using standard enzymatic assays. nih.gov

In Vivo Models:

Rodent Models: Mice and rats are commonly used to assess the in vivo effects of compounds. For instance, the hypnotic activities of fluorine-substituted phenyl acetate derivatives were determined in mice and rats by observing the loss of righting reflex. researchgate.netsemanticscholar.org In another study, a biphenyl-based organogold(III) complex was evaluated for its anticancer activity in a mouse model of triple-negative breast cancer. nih.gov

| Model System | Purpose of Evaluation | Compound Class Studied |

| Cancer Cell Lines (A549, HeLa, SGC-7901) | Antiproliferative Activity | Imidazole Derivatives |

| CHO K1 Cell Line (expressing GABA-A receptors) | Electrophysiological Effects | Fluorine-substituted Phenyl Acetate Derivatives |

| Mouse and Rat Models | Hypnotic Activity | Fluorine-substituted Phenyl Acetate Derivatives |

| Mouse Model (Triple-Negative Breast Cancer) | Anticancer Activity | Biphenyl-based Organogold(III) Complex |

Toxicological Mechanisms and Cellular Responses to the Compound

The toxicological profile of this compound is not well-defined in the available literature. However, studies on related compounds provide some insights into potential toxicological mechanisms. For instance, some 1,3-disubstituted thiourea derivatives containing a 4-(trifluoromethyl)phenyl group have demonstrated significant cytotoxic activity against various cancer cell lines, including colon and prostate cancer cells. nih.gov

The mechanism of this cytotoxicity was found to be the induction of apoptosis. nih.gov These compounds were shown to trigger late-stage apoptosis in colon cancer cells. nih.gov Furthermore, these derivatives were found to inhibit the secretion of interleukin-6 (IL-6), a cytokine involved in inflammation and cell proliferation, in colon cancer cells. nih.gov While these findings are for different chemical structures, they highlight that the 4-(trifluoromethyl)phenyl moiety can be a component of molecules that induce cytotoxic and pro-apoptotic responses in cancer cells.

| Compound Analogue | Cell Line | Toxicological Effect |

| 1-(3,4-dichlorophenyl)-3-(4-(trifluoromethyl)phenyl)thiourea | SW480 (Colon Cancer) | Cytotoxicity, Pro-apoptotic |

| 1-(3,4-dichlorophenyl)-3-(4-(trifluoromethyl)phenyl)thiourea | SW620 (Colon Cancer) | Cytotoxicity, Pro-apoptotic |

| 1-(3,4-dichlorophenyl)-3-(4-(trifluoromethyl)phenyl)thiourea | K-562 (Leukemia) | Cytotoxicity, Pro-apoptotic |

Environmental Fate and Sustainable Practices in the Lifecycle of Ethyl 2 4 Trifluoromethyl Phenyl Acetate

Biodegradation Studies and Persistence in Environmental Compartments

The environmental persistence of synthetic chemical compounds is a significant concern, and substances containing the trifluoromethyl (CF3) group are often noted for their stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, which imparts considerable resistance to both biotic and abiotic degradation. While specific biodegradation studies on Ethyl 2-(4-(trifluoromethyl)phenyl)acetate are not extensively documented in publicly available literature, the environmental behavior of structurally similar trifluoromethylated aromatic compounds provides critical insights into its likely fate.

Aromatic compounds with trifluoromethyl groups are generally resistant to microbial degradation. mdpi.comnih.gov The strong electron-withdrawing nature of the CF3 group can hinder enzymatic attacks that would typically initiate the breakdown of the aromatic ring. mdpi.com However, biodegradation is not entirely absent. Studies on related compounds, such as m- and p-trifluoromethyl-benzoates, show that aerobic bacteria capable of degrading alkylbenzoates can initiate the process. oup.com This microbial action, however, often results in incomplete degradation, leading to the accumulation of persistent intermediate metabolites. For instance, the biodegradation of trifluoromethyl-benzoates can cease after the initial ring-fission, resulting in the formation of compounds like trifluoromethyl muconate semialdehyde, which are resistant to further biochemical breakdown. oup.com

The persistence of such compounds can be significant in various environmental compartments, including soil and water. Factors like soil type, microbial population, temperature, and pH can influence the rate of degradation, but the inherent stability of the aryl-CF3 moiety often leads to long half-lives. nih.govnih.gov Polyfluoroalkyl substances, a broader category to which this compound belongs, are known for their persistence, with some having half-lives in water that can span decades. nih.gov This resistance to degradation means that such compounds can accumulate in the environment, potentially entering food chains. nih.govnih.gov

| Factor | Influence on Persistence | Reference |

|---|---|---|

| Carbon-Fluorine Bond Strength | High bond energy makes the CF3 group highly resistant to cleavage, significantly increasing the compound's persistence. | mdpi.com |

| Microbial Metabolism | Degradation is often slow and incomplete. While some bacteria can initiate ring-fission, recalcitrant fluorinated intermediates frequently accumulate. | mdpi.comoup.com |

| Environmental Conditions | Factors such as pH, temperature, and the presence of specific microbial communities can affect degradation rates, but the inherent chemical stability remains the dominant factor. | nih.gov |

| Bioaccumulation Potential | Due to their persistence and lipophilicity, there is a concern for bioaccumulation in organisms, leading to potential long-term ecological impacts. | nih.gov |

Photodegradation Pathways and Products

Photodegradation, or photolysis, represents a significant abiotic pathway for the transformation of persistent organic pollutants in the environment, particularly in aquatic systems. For aromatic compounds containing a trifluoromethyl group, exposure to ultraviolet (UV) radiation, a component of sunlight, can induce chemical changes. nih.gov The process can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, mediated by other light-absorbing substances in the water that generate reactive species like hydroxyl radicals (•OH). nih.govcsbsju.edu

Studies on model compounds such as trifluoromethylphenols and fluorinated pharmaceuticals like fluoxetine (B1211875) offer valuable information on the likely photodegradation pathways of this compound. The rate of photolysis is often pH-dependent; for example, the degradation of (trifluoromethyl)phenols is significantly faster at higher pH levels. acs.org This is because the deprotonated form of the molecule may have different light-absorbing properties. acs.org

A common and environmentally significant outcome of the photodegradation of many aryl-CF3 compounds is the formation of trifluoroacetic acid (TFA). nih.govacs.org TFA is a highly persistent and mobile substance that can accumulate in water bodies. acs.org The degradation pathway can involve several steps, including the hydroxylation of the aromatic ring and subsequent cleavage of the C-CF3 bond. The presence of reactive species from indirect photolysis can also influence the formation of different byproducts. confex.com For instance, indirect photolysis can sometimes increase the yield of trifluoroacetic acid compared to direct photolysis. confex.com

| Condition | Photolysis Rate Constant (k, h⁻¹) | Reference |

|---|---|---|

| pH 5 Buffer | 3.52 ± 0.07 | researchgate.net |

| pH 7 Buffer | 26.4 ± 0.64 | researchgate.net |

| pH 7 Buffer with 1 mM H₂O₂ (forms •OH) | 29.99 ± 1.47 | researchgate.net |

| pH 10 Buffer | 334.1 ± 93.45 | researchgate.net |

| pH 10 Buffer with 0.5 mM Sulfite (forms eaq⁻) | 422.4 ± 9.38 | researchgate.net |

Green Analytical Chemistry Approaches for Environmental Monitoring

The monitoring of persistent organic pollutants like this compound in environmental matrices such as water and soil requires highly sensitive and selective analytical methods. mdpi.com Green analytical chemistry (GAC) principles aim to make these methods more environmentally sustainable by reducing or eliminating the use of hazardous solvents and minimizing waste and energy consumption. medscireview.netijirt.org

For the analysis of fluorinated compounds, several green approaches are being developed. One strategy is the use of advanced sample preparation techniques that reduce solvent use, such as solid-phase microextraction (SPME) and liquid-phase microextraction (LPME). ijirt.orgmdpi.com These methods concentrate the analyte from a sample without the need for large volumes of organic solvents, which are common in traditional liquid-liquid extraction. mdpi.com

| Aspect | Conventional Methods (e.g., Liquid-Liquid Extraction) | Green Analytical Methods (e.g., SPME, TOF Analysis) | Reference |

|---|---|---|---|

| Solvent Consumption | High volumes of potentially toxic organic solvents. | Solvent-free or uses minimal volumes of greener solvents. | medscireview.netijirt.org |

| Waste Generation | Generates significant amounts of hazardous chemical waste. | Substantially reduces waste production. | mdpi.com |

| Energy Use | Often requires energy-intensive steps like solvent evaporation. | Promotes miniaturized and more energy-efficient instrumentation. | mdpi.com |

| Analysis Scope | Typically targets a predefined list of specific compounds. | Can provide a broader screening of total contamination (e.g., TOF) or targeted analysis with less environmental impact. | researchgate.netanalytik-jena.com |

Waste Minimization and Recycling Strategies in Synthesis

The synthesis of complex organic molecules, including fluorinated compounds, traditionally involves multi-step processes that can generate significant chemical waste. The principles of green chemistry provide a framework for designing more sustainable synthetic routes that minimize waste, reduce the use of hazardous materials, and improve energy efficiency. numberanalytics.com

For the synthesis of trifluoromethylated aromatic compounds, recent advancements have focused on developing more sustainable trifluoromethylation reactions. rsc.orgresearchgate.net Traditional methods often require harsh conditions and stoichiometric amounts of reagents. researchgate.net In contrast, modern approaches utilize catalytic systems that can operate under milder conditions. Visible-light photoredox catalysis, for example, has emerged as a powerful and sustainable tool for introducing CF3 groups onto aromatic rings. mdpi.comnih.gov These reactions can often be performed at room temperature using a low-cost, non-toxic light source, which significantly reduces energy consumption and the need for hazardous reagents. mdpi.com

Strategies for waste minimization in the synthesis of compounds like this compound also include:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.

Use of Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents reduces waste. Transition-metal catalysts are often used in trifluoromethylation reactions. rsc.org

Solvent Selection: Choosing greener solvents that are less toxic and can be recycled, or developing solvent-free reaction conditions.

Process Intensification: Using technologies like flow chemistry, which can improve reaction efficiency, reduce reaction times, and enhance safety compared to traditional batch processes.

While specific recycling strategies for the synthesis of this compound are not detailed in the literature, the general approach in the pharmaceutical and fine chemical industry involves recovering and purifying solvents and unreacted starting materials wherever feasible. Furthermore, catalytic metals are often recovered and recycled due to their high cost and environmental concerns. The ultimate goal is to move towards a circular economy model where waste is minimized and resources are used more efficiently. mdpi.com

| Principle | Application in Trifluoromethylation Synthesis | Reference |

|---|---|---|

| Catalysis | Using transition metal or photoredox catalysts to facilitate reactions with high efficiency and selectivity, reducing the need for stoichiometric reagents. | rsc.orgmdpi.com |

| Benign Solvents/Conditions | Employing visible light instead of high heat, and using environmentally friendlier solvents or solvent-free systems. | mdpi.comnih.gov |

| Atom Economy | Developing addition reactions and other high atom-economy transformations to minimize byproduct formation. | numberanalytics.com |

| Waste Prevention | Designing synthetic routes with fewer steps and higher yields to reduce the overall waste generated per unit of product. | numberanalytics.com |

Future Research Directions and Emerging Paradigms for Ethyl 2 4 Trifluoromethyl Phenyl Acetate

Integration with Artificial Intelligence and Machine Learning in Compound Design

Biological Activity: Predicting the binding affinity and efficacy of derivatives against specific biological targets.

Pharmacokinetics: Forecasting ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles to identify candidates with favorable drug-like properties. mdpi.com

Physicochemical Properties: Estimating solubility, lipophilicity, and metabolic stability, properties significantly influenced by the trifluoromethyl group. mdpi.com

| Predicted Property | AI/ML Model Type | Potential Application of Derivative | Rationale for Prediction |

| Target Binding Affinity | Quantitative Structure-Activity Relationship (QSAR), Deep Neural Networks | Novel Pharmaceuticals | Predicts interaction strength with a specific protein target (e.g., enzyme, receptor). |

| Metabolic Stability | Support Vector Machines, Random Forests | Improved Drug Candidates | The C-F bond is very strong, and AI can model how modifications elsewhere affect overall stability. mdpi.com |

| Membrane Permeability | Recurrent Neural Networks, Graph-based models | CNS-Targeting Agents | Models the ability to cross the blood-brain barrier, leveraging the lipophilicity of the CF3 group. mdpi.com |

| Toxicity Profile | Deep Learning (Tox21) | Safer Agrochemicals/Drugs | Predicts potential adverse effects based on molecular substructures and learned patterns from large datasets. |

Exploration of Novel Bio-orthogonal Reactivity

Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org This field has enabled real-time visualization and study of biomolecules in their natural environment. nih.gov The unique electronic nature and metabolic inertness of the trifluoromethylphenyl group make Ethyl 2-(4-(trifluoromethyl)phenyl)acetate an attractive scaffold for developing novel bio-orthogonal probes and reactions.

A key requirement for a bio-orthogonal reaction is that the reacting functional groups must be mutually selective and inert to the complex biological milieu. wikipedia.orgresearchgate.net Research in this area could focus on two main strategies:

Modification of the Core Structure: The this compound backbone can be functionalized with known bio-orthogonal handles, such as azides, alkynes, tetrazines, or cyclooctynes. The resulting probes could be used in "click chemistry" reactions for labeling proteins, glycans, or lipids within living cells. nih.gov

Leveraging the Trifluoromethyl Group: More ambitious research could explore novel bio-orthogonal reactions that directly involve the trifluoromethyl group or leverage its strong electron-withdrawing effects to activate adjacent functional groups for selective ligation.